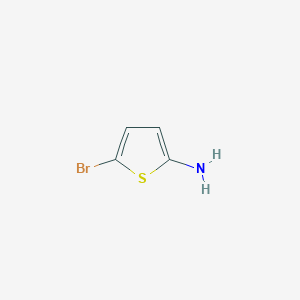

5-Bromothiophen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZXKIHSMKEBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Aminothiophenes in Contemporary Chemical Research

Aminothiophenes, a class of sulfur-containing heterocyclic compounds, are fundamental building blocks in organic synthesis. nih.gov Their unique electronic properties and reactivity make them versatile starting materials for creating more complex molecular architectures. numberanalytics.com The presence of both an amino group and a thiophene (B33073) ring allows for a wide range of chemical modifications, making them invaluable synthons for developing new pharmaceuticals, agrochemicals, and functional materials. nih.govnumberanalytics.com

In the realm of medicinal chemistry, 2-aminothiophene scaffolds are particularly prominent. nih.gov They are recognized as privileged structures, meaning they frequently appear in biologically active compounds and approved drugs. rsc.orgresearchgate.net This is attributed to their ability to mimic phenyl rings (bioisosteric replacement), often leading to improved pharmacokinetic properties and reduced toxicity. rsc.org Consequently, 2-aminothiophene derivatives have been investigated for a wide array of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The ongoing exploration of 2-aminothiophenes and their N-substituted analogues continues to yield promising drug candidates. nih.gov

Halogenated Thiophene Derivatives: Key Players in Synthetic Pathways

The introduction of a halogen atom, such as bromine, onto the thiophene (B33073) ring dramatically enhances its synthetic utility. Halogenated thiophenes serve as crucial intermediates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Stille reactions. numberanalytics.com These reactions are powerful tools for forming new carbon-carbon bonds, enabling chemists to construct complex molecular frameworks with high precision. numberanalytics.com The bromine atom in 5-bromothiophene derivatives acts as a versatile handle, allowing for the strategic introduction of various functional groups. mdpi.com

The reactivity of the bromine atom can be finely tuned, allowing for selective transformations at different positions of the thiophene ring. This has made halogenated thiophenes indispensable in the synthesis of a new generation of insecticides, where they form a key part of the molecular structure. nih.gov Furthermore, the presence of a halogen bond donor can influence the self-assembly of thiophene derivatives, opening up avenues in crystal engineering and supramolecular chemistry. acs.orgresearchgate.net The ability to create borylated bromothiophenes has also been highlighted as a significant advancement, providing previously inaccessible monomers for materials science applications. rsc.org

5 Bromothiophen 2 Amine: Current Research and Future Horizons

Direct Synthetic Routes to this compound

The direct synthesis of this compound is most commonly achieved through the reduction of a nitro precursor. This method provides a reliable and efficient pathway to the target amine.

Reduction of 2-Bromo-5-nitrothiophene

A prevalent method for the synthesis of this compound involves the reduction of 2-bromo-5-nitrothiophene. nih.gov This transformation can be effectively carried out using various reducing agents. For instance, hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney-Ni has been shown to successfully reduce the nitro group to yield the corresponding amine. nih.govsci-hub.se This approach is favored for its relatively mild conditions and good yields.

| Precursor | Reagents | Product | Key Advantages |

| 2-Bromo-5-nitrothiophene | Hydrazine hydrate, Raney-Ni | This compound | Efficient and reliable reduction |

Copper-Catalyzed Amination

Alternatively, copper-catalyzed amination reactions of halothiophenes present a potential direct route to aminothiophenes. lookchem.comresearchgate.net This method involves the coupling of a bromothiophene with an amine source in the presence of a copper catalyst. While this approach is more common for the amination of 2-bromothiophene (B119243) in general, its application for the direct synthesis of this compound is a plausible strategy, offering an alternative to the reduction method.

Functionalization Strategies of the Amino Group in this compound

The amino group of this compound is a key site for further molecular elaboration, enabling the construction of a wide array of derivatives through various chemical transformations.

Condensation Reactions for Imine and Schiff Base Formation

The primary amine of this compound and its derivatives readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. These reactions are typically catalyzed by a small amount of acid. For example, derivatives of this compound have been condensed with various aromatic aldehydes in the presence of glacial acetic acid in ethanol (B145695) to yield a series of Schiff bases. jetir.org Similarly, 5-bromothiophene-2-carbaldehyde (B154028) can be condensed with various amines, such as diethylenetriamine, to form complex Schiff base ligands. nih.gov

| Amine Reactant | Aldehyde/Ketone Reactant | Product Type |

| 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine | Various aromatic aldehydes | Schiff Bases |

| Diethylenetriamine | 5-Bromothiophene-2-carbaldehyde | Pentadentate Schiff Base Ligand |

| 2-(Piperazin-1-yl)ethanamine | 5-Bromothiophene-2-carbaldehyde | Schiff Base |

| 4-Amino-3-mercapto-6-methyl-5-oxo-[1,2,4]triazine | 5-Bromothiophene-2-carbaldehyde | Schiff Base Ligand |

Acylation and Amidation Reactions of the Amino Moiety

The nucleophilic amino group of this compound is readily acylated or amidated. These reactions typically involve treatment with acyl chlorides or carboxylic acids under appropriate conditions. For instance, the amine can be coupled with 5-bromothiophene-2-carbonyl chloride to form the corresponding amide. vulcanchem.com Amidation can also be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 4-(dimethylamino)pyridine (DMAP). jst.go.jp

| Amine Reactant | Acylating/Amidating Agent | Coupling Agent (if applicable) | Product Type |

| This compound derivatives | 4-Chlorophenyl isocyanate | Not applicable | Urea |

| 6-Fluorobenzo[d]thiazol-2-amine | 5-Bromothiophene-2-carboxylic acid | EDC·HCl, DMAP | Amide |

Alkylation Reactions of the Amino Group

Alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. This can be achieved through direct alkylation with alkyl halides or via reductive amination. Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ. For example, 5-bromothiophene-2-carbaldehyde can undergo reductive amination with an amine like ethylamine (B1201723), followed by alkylation of the resulting secondary amine to introduce another substituent.

| Starting Material | Alkylating Agent / Aldehyde + Reducing Agent | Product Type |

| 5-Bromothiophene-2-carbaldehyde | Ethylamine, Sodium cyanoborohydride | (5-Bromothiophen-2-yl)methyl(ethyl)amine |

| (5-Bromothiophen-2-yl)methyl(ethyl)amine | Bromoacetonitrile | 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile |

Derivatization via the Bromine Moiety on the Thiophene Ring

The bromine atom at the 5-position of the thiophene ring serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions, significantly expanding the molecular diversity of this compound derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromine atom on the this compound scaffold is an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose, reacting the bromothiophene derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org This reaction has been successfully employed to synthesize a variety of 5-aryl-thiophen-2-yl analogues. nih.govpreprints.org For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with various aryl/heteroaryl boronic acids/pinacol (B44631) esters using a Pd(PPh3)4 catalyst to generate a library of derivatives. researchgate.net

Stille Coupling

The Stille coupling reaction provides an alternative route for C-C bond formation by coupling the bromothiophene with an organotin reagent, catalyzed by a palladium complex. jcu.edu.aursc.org This method is valued for its mild reaction conditions and tolerance of various functional groups.

Negishi Coupling

The Negishi coupling involves the reaction of the bromothiophene with an organozinc reagent, also catalyzed by a palladium or nickel complex. wikipedia.org This reaction is particularly useful for coupling with sp3, sp2, and sp hybridized carbon atoms. wikipedia.org Cobalt-catalyzed Negishi-type cross-couplings have also been reported, offering an alternative to palladium-based systems. nih.gov

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh3)4, K3PO4 | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides |

| Stille | 5-Bromothiophene derivatives | Organotin reagents | Pd(PPh3)4 | 5-Aryl/alkyl-thiophene derivatives |

| Negishi | 5-Bromothiophene derivatives | Organozinc reagents | Pd or Ni complexes | 5-Aryl/alkyl-thiophene derivatives |

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for modifying aromatic rings, particularly when the ring is rendered electron-deficient by activating groups. wikipedia.org In the case of the 5-bromothiophene scaffold, the presence of an electron-withdrawing group is typically required to facilitate the displacement of the bromide leaving group by a nucleophile. wikipedia.org While the amine group of this compound is an activating group for electrophilic substitution, derivatives bearing electron-withdrawing substituents at position 2 are excellent candidates for SNAr.

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is enhanced by electron-withdrawing groups positioned ortho or para to the site of substitution, which can delocalize the negative charge. wikipedia.org

A notable study demonstrated the feasibility of SNAr reactions on 5-bromothiophene-2-carboxaldehyde, a closely related derivative, using water as a solvent. thieme-connect.com This work highlighted the reaction with various secondary amines, which successfully displaced the bromine atom to yield N,N-disubstituted 5-aminothiophene-2-carboxaldehydes in high yields. thieme-connect.com The use of water is advantageous as it can solubilize and stabilize the polar transition states involved in the reaction. thieme-connect.com The reaction was found to be selective for secondary amines, as primary amines tended to form imines with the aldehyde group under the specified conditions. thieme-connect.com

The following table summarizes the results of the nucleophilic aromatic substitution of 5-bromothiophene-2-carboxaldehyde with various secondary amines in water.

| Entry | Amine Nucleophile | Equivalents of Amine | Added Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Morpholine (B109124) | 1 | None | 38 | thieme-connect.com |

| 2 | Morpholine | 2 | None | 62 | thieme-connect.com |

| 3 | Morpholine | 3 | None | 94 | thieme-connect.com |

| 4 | Morpholine | 1.1 | Triethylamine (2 eq.) | 95 | thieme-connect.com |

| 5 | Pyrrolidine | 1.1 | Triethylamine (2 eq.) | 96 | thieme-connect.com |

| 6 | Piperidine | 1.1 | Triethylamine (2 eq.) | 95 | thieme-connect.com |

| 7 | N-Methylbenzylamine | 1.1 | Triethylamine (2 eq.) | 90 | thieme-connect.com |

| 8 | N-Methyl para-anisidine | 3 | None | 66 | thieme-connect.com |

Similarly, the electron-deficient ring of ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate allows for the SNAr displacement of the bromine atom by nucleophiles like morpholine in a solvent such as dimethylformamide (DMF). These examples collectively show that the SNAr pathway is a viable and efficient method for introducing amino functionalities at the 5-position of the thiophene ring, provided a suitable electron-withdrawing group is present at the 2-position.

Stereoselective Synthesis Approaches for Chiral Derivatives of this compound

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.gov Consequently, the development of stereoselective methods to synthesize chiral derivatives of this compound is of significant interest. These methods aim to control the three-dimensional arrangement of atoms, producing a single desired enantiomer or diastereomer.

One common strategy involves the asymmetric modification of a prochiral precursor derived from the 5-bromothiophene core. For instance, 5-bromothiophene-2-carbaldehyde can be reacted with an amine to form an imine or Schiff base. Subsequent asymmetric reduction or hydrogenation of the C=N double bond, often using a transition metal catalyst with a chiral ligand, can introduce a new stereocenter with high enantioselectivity. nih.gov This approach is a cornerstone of modern asymmetric catalysis for producing chiral amines. nih.gov

Another powerful technique is the use of chiral auxiliaries. A chiral amine can be reacted with a derivative of 5-bromothiophene-2-carboxylic acid to form a diastereomeric mixture of amides. These diastereomers can often be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched amine derivative. More advanced methods, such as the modular synthesis of chiral piperidines from chiral sulfinyl imines, demonstrate how complex chiral structures can be built stereoselectively. nih.gov

Examples of chiral derivatives that highlight the importance of these synthetic approaches include:

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid : An amino acid derivative featuring a chiral center. chemscene.comcymitquimica.com Its synthesis requires precise control over stereochemistry.

1-(5-Bromothiophen-2-yl)ethylamine : This compound contains a chiral center on the ethylamine side chain. Its synthesis can be approached via the formation of a Schiff base from 5-bromothiophene-2-carbaldehyde, followed by reduction or a Grignard reaction to establish the stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide an unambiguous assignment of its molecular structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the thiophene ring and the protons of the amine group. The thiophene ring protons, H3 and H4, appear as doublets due to mutual coupling.

Based on data from related structures, the chemical shifts for the thiophene protons in derivatives of 5-bromothiophene are typically observed in the range of δ 6.8–7.2 ppm. For 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)-N-ethylacetamide, the bromothiophene protons resonate at approximately δ 6.9–7.1 ppm. In the case of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the thiophene protons also fall within this region. mdpi.com The amine (NH₂) protons are expected to present as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. In related amine-substituted thiophenes, these signals can appear over a wide range.

A representative ¹H NMR data table for this compound is presented below, with expected chemical shifts and coupling constants. The coupling constant (³JHH) between the two vicinal protons on the thiophene ring is typically in the range of 6-8 Hz for cis-protons on a five-membered heterocyclic ring. libretexts.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~6.9 - 7.1 | d | ~4.0 |

| H4 | ~6.8 - 7.0 | d | ~4.0 |

| NH₂ | Variable (broad) | s | - |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, four distinct signals are expected for the thiophene ring carbons. The carbon atom bearing the bromine (C5) is expected to be significantly shielded, appearing at a lower chemical shift (δ ~110–115 ppm), as seen in related compounds. Conversely, the carbon atom attached to the electron-donating amino group (C2) will be deshielded. The carbons of the acetamide (B32628) carbonyl and the bromothiophene in a derivative have been noted to appear around δ ~170 ppm and δ ~125–135 ppm, respectively.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 - 155 |

| C3 | ~120 - 125 |

| C4 | ~128 - 133 |

| C5 | ~110 - 115 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, a cross-peak would be expected between the signals for H3 and H4, confirming their vicinal relationship on the thiophene ring. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would show correlations between the H3 signal and the C3 signal, and between the H4 signal and the C4 signal. This technique is invaluable for unambiguously assigning the protonated carbons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu For this compound, key HMBC correlations would include:

H3 correlating with C2, C4, and C5.

H4 correlating with C2, C3, and C5.

The NH₂ protons may show correlations to C2 and C3.

These 2D NMR experiments, used in conjunction, provide a comprehensive and unambiguous structural elucidation of this compound. ub.educore.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint and information about the functional groups present.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine and thiophene functionalities. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the thiophene ring is expected just above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring usually appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically found in the fingerprint region, often between 600 and 800 cm⁻¹. In a study of a Schiff base derived from 5-bromothiophene-2-carbaldehyde, characteristic IR peaks were used to confirm the structure. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (asymmetric) | ~3400 - 3500 | Medium |

| N-H stretch (symmetric) | ~3300 - 3400 | Medium |

| Aromatic C-H stretch | ~3100 - 3150 | Medium-Weak |

| N-H bend (scissoring) | ~1600 - 1650 | Strong |

| Aromatic C=C stretch | ~1400 - 1550 | Medium-Strong |

| C-N stretch | ~1250 - 1350 | Medium-Strong |

| C-S stretch | ~600 - 800 | Medium-Weak |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C=O give strong IR signals, non-polar or symmetric bonds often give strong Raman signals. For this compound, the symmetric vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. The C-Br stretching vibration, which can be weak in the IR spectrum, may also be more easily observed in the Raman spectrum. Studies on related bromothiophene derivatives have utilized both FT-IR and FT-Raman spectroscopy for comprehensive vibrational analysis. aip.org The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | ~3100 - 3150 | Strong |

| Aromatic C=C stretch (ring breathing) | ~1400 - 1500 | Very Strong |

| C-S-C symmetric stretch | ~650 - 750 | Strong |

| C-Br stretch | ~500 - 600 | Medium-Strong |

Analysis of Characteristic Vibrational Modes

The vibrational modes of this compound can be investigated using Infrared (IR) and Raman spectroscopy. While specific experimental spectra for this compound are not widely published, the expected characteristic vibrational frequencies can be predicted based on the functional groups present and data from structurally similar molecules.

The primary amine (-NH₂) group is expected to show characteristic stretching and bending vibrations. The N-H stretching vibrations typically appear as two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretches. The N-H bending vibration (scissoring) is anticipated in the 1650-1580 cm⁻¹ range. A broad band due to N-H wagging may be observed between 910-665 cm⁻¹.

The thiophene ring will exhibit several characteristic vibrations. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically occur in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations are usually found at lower wavenumbers, often in the 800-600 cm⁻¹ range. The C-Br stretching vibration is expected at a low frequency, typically below 600 cm⁻¹.

The C-N stretching vibration for an aromatic amine is anticipated to be stronger and at a higher frequency than for an aliphatic amine, likely in the 1335-1250 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | 3400 - 3300 | Medium | Weak |

| N-H Symmetric Stretch | 3330 - 3250 | Medium | Weak |

| Aromatic C-H Stretch | > 3000 | Medium-Weak | Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Weak |

| Thiophene C=C Stretch | 1600 - 1400 | Medium-Strong | Strong |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | Medium |

| N-H Wag | 910 - 665 | Broad, Strong | Weak |

| Thiophene C-S Stretch | 800 - 600 | Medium | Medium |

| C-Br Stretch | < 600 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic transitions of this compound can be studied by UV-Vis spectroscopy. The spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic thiophene ring and the lone pair of electrons on the nitrogen atom of the amine group.

The thiophene ring is a chromophore that undergoes π → π* transitions. The presence of the amine group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. Additionally, the bromine atom can also influence the absorption spectrum.

Two main absorption bands are anticipated for this compound in a suitable solvent like ethanol. A high-energy band, likely below 250 nm, can be attributed to a π → π* transition of the thiophene ring. A second, lower-energy band, expected at a longer wavelength, would correspond to another π → π* transition involving the extended conjugation with the amine group. An n → π* transition, resulting from the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital, may also be present, though it is often weaker and can be submerged by the stronger π → π* bands.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| ~240 | High | π → π |

| ~340 | Moderate | π → π / n → π* |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula is C₄H₄BrNS.

The molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity.

The fragmentation of this compound under electron impact ionization would likely proceed through several pathways characteristic of aromatic amines and halogenated compounds. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. However, in an aromatic amine, this is less prevalent than fragmentation of the ring itself.

Common fragmentation patterns would likely involve the loss of the bromine atom, leading to a fragment ion at [M-Br]⁺. Another possible fragmentation is the loss of HCN from the ring, a common fragmentation for nitrogen-containing heterocyclic compounds.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Comments |

| 193/195 | [C₄H₄BrNS]⁺ | Molecular ion peak (M⁺), showing the Br isotopic pattern. |

| 114 | [C₄H₄NS]⁺ | Loss of the bromine atom ([M-Br]⁺). |

| 87 | [C₃H₃S]⁺ | Loss of HCN from the [M-Br]⁺ fragment. |

X-ray Crystallography for Solid-State Structural Determination

Analysis of Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds involving the amine group. The -NH₂ group can act as a hydrogen bond donor, forming N-H···N or N-H···S hydrogen bonds with neighboring molecules. These interactions are crucial in forming one-, two-, or three-dimensional supramolecular architectures.

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding. The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen or sulfur of adjacent molecules (Br···N or Br···S interactions).

Computational Chemistry and Theoretical Investigations of 5 Bromothiophen 2 Amine

Quantum Chemical Calculations for Molecular Geometry Optimization

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior. Quantum chemical calculations are powerful tools for optimizing the molecular geometry of 5-Bromothiophen-2-amine to its most stable, ground-state conformation.

Density Functional Theory (DFT) has become a widely used method for modeling the ground state of molecules due to its balance of accuracy and computational efficiency. mdpi.com DFT calculations are employed to optimize the geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G+(d,p), which provides a good description of the electronic structure. researchgate.net The optimization process systematically alters the geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations, as specific published values for this molecule are not available.

| Parameter | Bond | Predicted Value |

| Bond Length | C=C | 1.37 Å |

| C-S | 1.74 Å | |

| C-Br | 1.88 Å | |

| C-N | 1.38 Å | |

| Bond Angle | C-S-C | 92.5° |

| S-C-C | 111.0° | |

| C-C-Br | 125.0° | |

| C-C-N | 128.0° | |

| Dihedral Angle | Br-C-C-C | 179.9° |

| N-C-C-C | 179.8° |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. ictp.it Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide high-level calculations for the geometry and energy of this compound. While computationally more demanding than DFT, ab initio methods can offer a benchmark for the accuracy of other computational approaches. ictp.it These calculations are crucial for obtaining a highly accurate description of the electron correlation effects, which are important for determining the precise molecular structure and properties. researchgate.net

Density Functional Theory (DFT) Approaches for Ground State Structures

Electronic Structure Analysis and Molecular Orbitals

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and photophysical properties. This involves analyzing the distribution of electrons within the molecule and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a central concept in quantum chemistry for describing chemical reactivity. mocedes.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the ability to donate an electron, is associated with nucleophilic character, while the LUMO, representing the ability to accept an electron, indicates electrophilic character. mocedes.org For this compound, the distribution of these orbitals across the thiophene (B33073) ring, the amino group, and the bromine atom determines the molecule's reactivity patterns. The energies of the HOMO and LUMO are critical parameters for assessing the molecule's kinetic stability and electron-donating or -accepting capabilities. jmaterenvironsci.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that helps characterize the chemical reactivity and stability of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. mocedes.org This gap is directly related to the molecule's electronic absorption properties and its potential for intramolecular charge transfer, which is a key process in many organic electronic materials. researchgate.netmocedes.org For instance, studies on similar thiophene derivatives have shown that the HOMO-LUMO gap can be tuned by changing substituents, which affects their potential use in optical applications. mdpi.com

Table 2: Predicted Frontier Orbital Energies and Properties (Illustrative) Note: The following data is illustrative of typical results from FMO analysis, as specific published values for this molecule are not available.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | High kinetic stability, low reactivity |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. For this compound, NBO analysis, typically performed using methodologies like DFT, provides a detailed picture of the electron density distribution and the stabilizing interactions between filled and vacant orbitals.

The stabilization energy, E(2), associated with these charge transfers quantifies the strength of the interaction. For instance, the delocalization of the nitrogen lone pair (LP(N)) into the adjacent π* orbitals of the thiophene ring is a significant stabilizing factor. Similarly, lone pairs on the bromine atom can participate in hyperconjugative interactions. The magnitude of these E(2) values helps in understanding the preferred resonance structures and the electronic communication between the substituent groups (-NH2 and -Br) and the thiophene ring.

Simulation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound.

Theoretical IR and Raman Spectral Prediction and Assignment

Theoretical calculations of infrared (IR) and Raman spectra are typically carried out using DFT methods, such as B3LYP, in conjunction with a suitable basis set. The calculations yield vibrational frequencies and intensities, which can be correlated with experimental spectra.

For this compound, the predicted IR spectrum would show characteristic peaks for the N-H stretching vibrations of the amine group, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the thiophene ring would appear around 3000-3100 cm⁻¹. Other significant vibrations include the C=C stretching of the thiophene ring, the C-N stretching, and the C-Br stretching modes. A detailed assignment of the calculated vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. Comparing the theoretical spectrum with experimental data allows for a precise assignment of the observed bands.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a valuable tool for structural elucidation.

For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated. The predicted chemical shifts for the protons on the thiophene ring and the amine group, as well as the carbons of the thiophene ring, can be compared with experimental data. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally. Such comparisons are crucial for confirming the molecular structure and understanding the electronic environment of the different nuclei.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. The analysis of the molecular orbitals involved in these transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations, such as π → π* or n → π* transitions. These calculations are vital for understanding the photophysical properties of the molecule.

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors offer a theoretical basis for predicting how a molecule will behave in a chemical reaction.

Key reactivity descriptors for this compound would include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a molecule when it accepts electrons.

These descriptors are valuable for comparing the reactivity of this compound with other related compounds and for predicting its behavior as an electrophile or nucleophile.

| Reactivity Descriptor | Formula |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | χ² / (2η) |

Nonlinear Optical (NLO) Properties Calculations

Computational chemistry plays a crucial role in the design and evaluation of materials with nonlinear optical (NLO) properties. NLO materials have applications in technologies such as optical switching and frequency conversion. The key parameter for assessing the NLO response of a molecule at the microscopic level is the first hyperpolarizability (β).

Theoretical calculations of the first hyperpolarizability of this compound can be performed using DFT methods. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amine group acts as an electron donor and the thiophene ring as the π-bridge. The bromine atom can also influence the electronic properties. Calculations of β can help in understanding the structure-property relationships and in designing new thiophene-based molecules with enhanced NLO properties.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

A comprehensive search of available scientific literature and crystallographic databases did not yield a specific study detailing the Hirshfeld surface analysis and quantitative assessment of intermolecular interactions for the compound this compound. While computational and crystallographic studies, including Hirshfeld surface analyses, have been conducted on various derivatives of 5-bromothiophene, this specific analysis for the parent compound, this compound, is not publicly available.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing insights into the types and relative strengths of the forces that hold the crystal together. The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of intermolecular contacts and their distances.

A quantitative assessment is typically presented in the form of a 2D fingerprint plot, which summarizes the distribution of different types of atomic contacts as percentages of the total Hirshfeld surface area. For a molecule like this compound, one would expect to observe significant contributions from various interactions, including:

Hydrogen bonding: Primarily involving the amine group (N-H) as a donor and the nitrogen and sulfur atoms as potential acceptors (N-H···N and N-H···S).

Halogen bonding: Interactions involving the bromine atom (Br···N, Br···S, Br···H).

van der Waals forces: Including H···H, C···H, and C···C contacts.

Without a published crystal structure and the corresponding analytical data for this compound, it is not possible to provide the specific data tables and detailed research findings requested for this section. The generation of such data would require novel experimental crystallographic work and subsequent computational analysis, which is beyond the scope of this response.

Should such a study be published in the future, it would provide valuable information on the solid-state packing of this compound and the role of its functional groups in directing its supramolecular assembly.

Reactivity Profiles and Reaction Mechanism Studies

Reaction Pathways of 5-Bromothiophen-2-amine in Suzuki Cross-Coupling

The carbon-bromine bond at the 5-position of the thiophene (B33073) ring makes this compound and its derivatives suitable substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.

The generally accepted catalytic cycle for the Suzuki coupling involves three primary steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the bromothiophene derivative, cleaving the C-Br bond and inserting the palladium to form a Pd(II) complex. This is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organoboron reagent (e.g., an arylboronic acid) exchanges its organic group with the halide on the Pd(II) complex. This step requires the presence of a base to activate the boronic acid.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

In practice, the amine group of this compound is often converted into a more stable functional group, such as an amide or an imine, prior to the Suzuki coupling. mdpi.commdpi.com This modification prevents potential side reactions and catalyst deactivation by the free amine. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, derived from 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine, readily undergoes Suzuki coupling with various aryl boronic acids and pinacol (B44631) esters. mdpi.com These reactions are typically catalyzed by Pd(PPh₃)₄ in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent such as 1,4-dioxane. mdpi.com Similarly, thiophene sulfonamide derivatives derived from 5-bromothiophene-2-sulfonamide (B1270684) have been successfully used in Suzuki cross-coupling reactions. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling Reactions with 5-Bromothiophene Derivatives

| Bromothiophene Substrate | Coupling Partner | Catalyst/Base | Product Yield | Reference |

|---|---|---|---|---|

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3-chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 72% | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 65% | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 33% (monosubstituted) | mdpi.com |

| 5-bromothiophene-2-sulfonamide | Various aryl boronic acids | Pd(PPh₃)₄ / Base | Good yields | researchgate.net |

Mechanistic Investigations of Amine-Based Condensation Reactions

The primary amine group of this compound is a potent nucleophile, enabling it to participate in condensation reactions with carbonyl compounds like aldehydes and ketones. This reaction leads to the formation of an imine (or Schiff base), a compound containing a carbon-nitrogen double bond.

The mechanism for Schiff base formation is a well-established, two-stage process:

Nucleophilic Addition : The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral aminoalcohol, also known as a carbinolamine.

Dehydration : The carbinolamine is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). The nitrogen's lone pair of electrons assists in the elimination of water, leading to the formation of a C=N double bond in the final imine product.

Studies on related systems, such as the condensation of 5-bromothiophene-2-carbaldehyde (B154028) with various amines, illustrate this reactivity. For example, the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine (B1201723) is a key step in the synthesis of certain derivatives, proceeding through an imine intermediate that is subsequently reduced. Similarly, novel Schiff bases have been synthesized via the condensation of 5-bromo-2-thiophene carboxaldehyde with compounds like 2-aminothiophenol, a reaction that proceeds efficiently. researchgate.net

Theoretical Exploration of Reaction Mechanisms in Catalytic Processes Involving this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. sumitomo-chem.co.jp Such studies provide insights into transition states, reaction intermediates, and the electronic factors that govern catalytic processes involving bromothiophene derivatives.

An interesting and initially unexpected reaction observed during the Suzuki coupling of certain bromothiophene-derived Schiff bases is the hydrolysis of the imine (C=N) bond. nih.govnih.govmdpi.com In a study involving the Suzuki coupling of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine with arylboronic acids using a Pd(PPh₃)₄ catalyst, the expected coupled imine was not isolated. Instead, the reaction yielded products resulting from the cleavage of the imine linkage. nih.govnih.govmdpi.comresearchgate.net

DFT calculations were performed to understand the mechanism of this palladium-catalyzed hydrolysis. nih.govmdpi.com The theoretical investigation supported a plausible pathway where the palladium catalyst plays a direct role in the hydrolysis:

The palladium complex coordinates to the imine, likely through the nitrogen atom of the pyridine (B92270) ring and the imine nitrogen.

This coordination withdraws electron density from the imine carbon, significantly increasing its electrophilicity.

The now highly electrophilic imine carbon is readily attacked by a nucleophile, such as a water molecule present in the reaction medium.

This nucleophilic attack leads to the cleavage of the C=N bond, resulting in the formation of an aldehyde and an amine, and regeneration of the catalyst. mdpi.com

These theoretical calculations provided strong evidence that the hydrolysis was not a simple acid- or base-catalyzed side reaction but a process actively mediated by the transition metal catalyst. nih.govnih.gov

The efficiency, selectivity, and lifetime of a metal catalyst are profoundly influenced by the surrounding chemical environment, specifically the auxiliary ligands attached to the metal center and the solvent in which the reaction is conducted. nsf.gov

Auxiliary Ligands : Ligands, typically phosphines or N-heterocyclic carbenes in cross-coupling reactions, play a crucial role in tuning the electronic and steric properties of the metal catalyst.

Steric Effects : Sterically bulky ligands can promote the reductive elimination step and help stabilize the catalytically active species, preventing aggregation into inactive metal clusters. nih.gov However, excessive steric hindrance can also disfavor the formation of necessary intermediates, thus decreasing catalytic activity. nsf.gov

Electronic Effects : Electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, potentially enhancing other steps in the catalytic cycle. beilstein-journals.org Studies on iridium-catalyzed N-alkylation reactions have shown that the nature of phosphine (B1218219) auxiliary ligands significantly affects the conversion rates. nih.gov

Solvent Effects : The choice of solvent can impact a catalytic reaction in multiple ways.

Polarity and Solubility : The solvent must solubilize the reactants, catalyst, and intermediates. The polarity of the solvent can influence the rates of different steps in the catalytic cycle.

Coordinating Ability : Some solvents, like tetrahydrofuran (B95107) (THF) or acetonitrile, can act as weak ligands and coordinate to the metal center. nsf.govbeilstein-journals.org This coordination can stabilize the catalyst or intermediates. In some cases, a coordinating solvent can be more beneficial than a non-coordinating but more polar solvent. For example, some nickel-catalyzed polymerizations are significantly more active in THF than in toluene, an effect attributed to the coordinating ability of THF rather than just its polarity. nsf.gov

Table 2: Observed Ligand and Solvent Effects in Related Catalytic Systems

| Catalytic System | Factor Studied | Observation | Reference |

|---|---|---|---|

| Ni(II)-catalyzed CO-ethylene copolymerization | Ligand Sterics | Moderate steric hindrance increases activity; excessive hindrance decreases it. | nsf.gov |

| Ni(II)-catalyzed CO-ethylene copolymerization | Solvent | Catalysts are 2-3 times more active in coordinating THF than in non-coordinating toluene. | nsf.gov |

| Au(I)-catalyzed alkene hydroamination | Ligand Electronics | Ligands with greater π-acceptor character (more electron-withdrawing) lead to faster reaction rates. | beilstein-journals.org |

| Au(I)-catalyzed alkene hydroamination | Solvent Cooperation | A mixture of CH₂Cl₂ and methanol (B129727) leads to a significant rate acceleration compared to either solvent alone. | beilstein-journals.org |

| Ir(III)-catalyzed N-alkylation | Auxiliary Ligand | Catalytic performance depends on the electronic nature of the triphenylphosphine (B44618) derivative used as an auxiliary ligand. | nih.gov |

Transition Metal-Catalyzed Hydrolysis of Imine Linkages: A Case Study

Structure-Reactivity Relationships in this compound Systems and their Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The electronic properties of the thiophene ring, combined with the influence of the amine and bromo substituents, dictate the molecule's behavior in chemical reactions.

DFT calculations are frequently used to quantify structure-reactivity relationships by computing various molecular descriptors. mdpi.com

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Global Reactivity Descriptors : Parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be derived from FMO energies to provide a quantitative measure of reactivity. mdpi.com

Table 3: Calculated Reactivity Descriptors for a Derivative of 5-Bromothiophene

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -6.91 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -2.50 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.41 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.91 | Energy required to remove an electron |

| Electron Affinity (A) | 2.50 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.20 | Resistance to change in electron configuration |

| Chemical Softness (σ) | 0.45 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 5.34 | Measure of electrophilic character |

Advanced Applications in Materials Science and Catalysis

Design and Synthesis of Ligands for Metal Complexes

Derivatives of 5-Bromothiophen-2-amine are extensively used to create sophisticated ligands, particularly Schiff bases, which can form stable complexes with a variety of metal ions. jetir.org These ligands are foundational in the development of coordination chemistry and catalysis.

Schiff bases derived from this compound precursors, such as those prepared by condensing a bromothiophene-containing amine with various aldehydes, are excellent chelating agents. jetir.orgmdpi.com For example, a series of Schiff bases has been synthesized from 4-(5-bromothiophene-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-amine. jetir.org These compounds readily coordinate with transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

Structural analyses, including IR and NMR spectroscopy, confirm the formation of the azomethine (HC=N) group characteristic of Schiff bases. jetir.org The coordination typically involves the nitrogen atom of the azomethine group and other donor atoms present in the ligand structure, such as the nitrogen atoms of a pyrimidine (B1678525) ring or the sulfur atom of the thiophene (B33073) ring. researchgate.net

In one study, a pentadentate N₃S₂ Schiff base ligand was synthesized from 5-bromothiophene-2-carbaldehyde (B154028) and diethylenetriamine. rsc.org This ligand forms dicationic complexes with Copper(II), resulting in a five-coordinate, square pyramidal geometry around the metal center. rsc.org Such studies demonstrate the capacity of these thiophene-based ligands to create well-defined, stable metal complexes with specific geometries. rsc.orgresearchgate.net

The metal complexes formed from this compound-derived ligands often exhibit significant catalytic activity in a range of organic transformations. Schiff base complexes are known to catalyze reactions such as oxygenation, hydrolysis, and electro-reduction. researchgate.net

Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling is a prominent application. mdpi.comresearchgate.net For instance, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, synthesized from a 5-bromothiophene carboxylic acid precursor, can be arylated using various arylboronic acids in the presence of a palladium catalyst to produce new derivatives in moderate to good yields (66-81%). mdpi.com Similarly, 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives have been successfully synthesized via Suzuki coupling reactions catalyzed by Pd(PPh₃)₄. mdpi.com These reactions underscore the utility of the C-Br bond on the thiophene ring for building more complex molecular architectures.

Furthermore, tantalum amide complexes with chiral ligands have proven to be outstanding catalysts for hydroaminoalkylation, producing chiral secondary amines with excellent enantiomeric excess values (up to 93%). rsc.org Vanadium amides are also active chiral catalysts for the asymmetric hydroamination/cyclization of aminoalkenes. rsc.org

| Catalytic Reaction | Catalyst/Precursor | Substrates | Product Type | Yield/Efficiency | Reference |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Moderate to good yields | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, 2-ethylhexyl 5-bromothiophene-2-carboxylate | Various arylboronic acids | Thiophene-based molecules | 60.1–79.1% yields | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | Arylboronic acids | Arylated pyrazole (B372694) amides | 66-81% yields | mdpi.com |

| Asymmetric Hydroaminoalkylation | Chiral Tantalum Amide Complexes | Not specified | Chiral secondary amines | up to 93% ee | rsc.org |

| Asymmetric Hydroamination | Chiral Vanadium Amide Complexes | Aminoalkenes | Cyclic amines | up to 80% ee | rsc.org |

Coordination Chemistry of this compound Derivatives

Development of Organic Materials with Specific Optical Properties

The conjugated nature of the thiophene ring makes this compound and its derivatives attractive building blocks for organic materials with interesting photophysical and electronic properties.

Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, data storage, and bio-imaging. The design of TPA materials often involves creating molecules with a donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) structure. Arylamines, including derivatives of this compound, are effective electron donors in these systems. researchgate.net

Researchers have synthesized a variety of dipolar and quadrupolar TPA compounds where arylamines act as the donor and moieties like oxadiazole or pyridazine (B1198779) serve as the acceptor. researchgate.net The synthesis of cross-conjugated polymers containing anthracene (B1667546) centers and tetradonor groups has also been reported, demonstrating high TPA cross-sections. rsc.org While direct synthesis from this compound is not always specified, the use of brominated thiophenes and arylamine donors is a common strategy. researchgate.netcore.ac.uk For example, the polymerization of acrylate (B77674) monomers can be initiated via a two-photon process using a fluorone/amine system. ucf.edu The incorporation of the thiophene unit into conjugated polymers enhances properties like charge-carrier mobility, which is crucial for optoelectronic device performance. vulcanchem.com

Conjugated polymers and small molecules containing thiophene units are mainstays in organic electronics. The ability to functionalize this compound via reactions at the amine and bromine positions allows for fine-tuning of the electronic properties of the resulting materials. vulcanchem.com

Thiophene derivatives are utilized in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaic cells. vulcanchem.comsmolecule.com For instance, new donor-acceptor conjugated polymers based on building blocks like 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione have been synthesized for potential use in organic solar cells. researchgate.net The absorption and fluorescence properties of such molecules show that they are promising for creating π-conjugated polymers. uobaghdad.edu.iq

The formation of imine-linked covalent organic frameworks (COFs) is another area of exploration. uni-muenchen.de These frameworks can create large, conjugated systems where the optical properties, such as absorption and photoluminescence, are red-shifted, making them suitable for light-harvesting applications. uni-muenchen.de

| Material Type | Key Building Blocks | Investigated Property | Potential Application | Reference |

| D-A Conjugated Polymer | 4H-dithieno[3,2-b:2′,3′-d]pyrrole, 3,6-bis(5-bromothiophen-2-yl)... | Optical band gap, Fluorescence | Organic solar cells | researchgate.net |

| Quadrupolar TPA Compound | Arylamine donor, Pyridazine acceptor | TPA cross-section | Nonlinear optics | researchgate.net |

| Cross-conjugated Polymer | Anthracene, Arylethynylene, Carbazolevinylene | One- and two-photon fluorescence | Nonlinear optics | rsc.org |

| Covalent Organic Framework | Oligothiophene derivatives, Pyrene | Tunable optical properties, Charge transfer | Photocatalysis, Photosensors | uni-muenchen.de |

| D-A-D Fluorophore | 2-(5-Bromothiophen-2-yl)benzothiazole | Superfluorescence, TPA | Bio-imaging, Optical limiting | core.ac.uk |

Synthesis of Two-Photon Absorbing (TPA) Polymers and Fluorophores

Theoretical Studies on Corrosion Inhibition Mechanisms by this compound Derivatives

Thiophene derivatives containing heteroatoms like sulfur and nitrogen are recognized as effective corrosion inhibitors for various metals in acidic environments. frontiersin.orgnih.gov Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the inhibition mechanisms at a molecular level. nih.gov

These computational studies investigate the correlation between the molecular structure of the inhibitor and its efficiency. researchgate.net Key quantum chemical parameters are calculated, including the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ). frontiersin.org A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO suggests a capacity to accept electrons from the metal, facilitating strong adsorption. The sulfur and nitrogen atoms, with their lone pairs of electrons, and the π-electrons of the thiophene ring are the primary sites for this adsorption. frontiersin.org

MD simulations are used to model the adsorption behavior of these molecules on metal surfaces, such as Fe(110) or Al(111). nih.govrsc.org These simulations show that the inhibitor molecules form a protective layer on the metal surface, which can involve both physical (electrostatic) and chemical (covalent bond formation) interactions. bohrium.comnih.gov This adsorbed film acts as a barrier, blocking the active sites for corrosion and thus protecting the metal from the corrosive medium. rsc.orgbohrium.com The presence of a bromine substituent on the thiophene ring can further influence the electronic properties and adsorption characteristics of the molecule. nih.gov

| Theoretical Parameter | Significance in Corrosion Inhibition | Reference |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater ability to donate electrons to the metal surface, enhancing adsorption. | frontiersin.orgresearchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a better ability to accept electrons from the metal surface (back-donation). | frontiersin.orgresearchgate.net |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap implies higher reactivity and greater inhibition efficiency. | frontiersin.orgresearchgate.net |

| Dipole Moment (μ) | A higher dipole moment can increase the adsorption of the inhibitor on the metal surface. | researchgate.net |

| Fukui Indices | Identify the most reactive sites in the molecule for nucleophilic and electrophilic attacks, indicating adsorption centers. | frontiersin.org |

| Adsorption Energy (Eads) | Calculated via MD simulations; a more negative value indicates stronger and more spontaneous adsorption on the metal surface. | rsc.org |

Utilization as Intermediates for Advanced Heterocyclic Scaffolds

This compound serves as a pivotal building block in the synthesis of a variety of complex heterocyclic systems due to the reactivity of its amine group and the bromine atom. Its structure allows for the strategic construction of larger, functionalized molecules with applications in materials science and catalysis. The thiophene ring itself is an important structural motif, and when incorporated into larger frameworks like pyrimidines, pyrazoles, triazines, and quinolines, it imparts unique electronic and physical properties. These advanced scaffolds are investigated for their potential in developing novel organic electronics, catalysts, and functional polymers.

Pyrimidines

The synthesis of pyrimidine derivatives incorporating the 5-bromothiophen-2-yl moiety is a significant area of research. These compounds are often constructed by reacting a thiophene-containing precursor with a suitable three-carbon unit or by building the pyrimidine ring onto the thiophene base.

One prominent method involves the use of 2-amino-5-bromothiophene-3-carbonitrile, a direct derivative of this compound. This precursor can react with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate, (E)-N'-(5-bromo-3-cyanothiophen-2-yl)-N,N-dimethylformimidamide. scielo.brscielo.br This intermediate readily undergoes cyclization with various amines in an acid-catalyzed Dimroth rearrangement, often facilitated by microwave irradiation, to yield thieno[2,3-d]pyrimidine-4-amine derivatives. scielo.br This approach is efficient, with short reaction times and high yields. scielo.brscielo.br

Another versatile route begins with the Claisen-Schmidt condensation of 2-acetyl-5-bromothiophene (B160168) with an appropriate aromatic aldehyde to form a chalcone (B49325), specifically 1-(5-bromothiophen-2-yl)-3-aryl-prop-2-en-1-one. jetir.org This chalcone is then reacted with guanidine (B92328) hydrochloride in the presence of an alkali to construct the pyrimidine ring, yielding 4,6-disubstituted-2-aminopyrimidines bearing the 5-bromothiophen-2-yl group at the 4-position. jetir.org These resulting pyrimidin-2-amines can be further functionalized, for instance, through condensation with various aldehydes to produce Schiff bases, which are of interest in materials and medicinal chemistry. jetir.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

| 1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Guanidine hydrochloride | Alkali, Ethanol (B145695), Reflux | 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine | Good | jetir.org |

| (E)-N'-(5-bromo-3-cyanothiophen-2-yl)-N,N-dimethylformimidamide | Aromatic amines | Acetic acid, Microwave irradiation (200W, 120°C) | Substituted thieno[2,3-d]pyrimidine-4-amines | High | scielo.br |

Pyrazoles

Pyrazoles containing the 5-bromothiophen-2-yl group are valuable scaffolds. A common and effective synthetic strategy for these compounds also utilizes chalcones derived from 2-acetyl-5-bromothiophene. The chalcone, 1-(5-bromothiophen-2-yl)-3-(substituted phenyl)-prop-2-en-1-one, undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303). ajptr.com This reaction can be performed under various conditions, including using environmentally benign solid-phase catalysts like fly ash:H₂SO₄ under microwave irradiation, to produce 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines. ajptr.com The pyrazoline can then be oxidized to the corresponding aromatic pyrazole. The bromine atom on the thiophene ring remains available for further modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of complex molecules.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| 1-(5-bromothiophen-2-yl)-3-(substituted phenyl)-prop-2-en-1-one | Hydrazine hydrate | Fly ash:H₂SO₄, Microwave irradiation | 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines | ajptr.com |

| 3-(5-bromothiophen-2-yl)-1-phenyl-1-H-pyrazole-4-carbaldehyde | Aromatic amines | Glacial acetic acid, Ethanol | 1-(3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-N-(aryl)methanimine (Schiff base) | heteroletters.org |

Triazines

The 1,3,5-triazine (B166579) ring is a key component in the construction of covalent triazine frameworks (CTFs), which are porous organic polymers with high stability and applications in gas storage and catalysis. nih.govacs.org The synthesis of these materials often involves the cyclotrimerization of nitrile-functionalized monomers.

To incorporate the 5-bromothiophen-2-yl moiety, a key precursor is 5-bromo-2-cyanothiophene. This nitrile can be synthesized from this compound via a Sandmeyer reaction, which involves diazotization of the amine followed by reaction with a cyanide salt. The resulting 5-bromo-2-cyanothiophene can then undergo cyclotrimerization, often catalyzed by strong acids like trifluoromethanesulfonic acid, to produce 2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine. nih.govrsc.org This triazine monomer can be further polymerized through reactions like Yamamoto or Sonogashira cross-coupling to create extended, highly stable, and porous covalent organic polymers. nih.gov

| Precursor | Reaction Type | Conditions | Product | Application | Ref |

| 5-Bromo-2-cyanothiophene | Cyclotrimerization | CF₃SO₃H | 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine | Monomer for Covalent Triazine Frameworks | nih.govrsc.org |

Quinolines

Quinoline (B57606) scaffolds are important in materials science, particularly in the development of polymers with unique electronic and photonic properties. core.ac.uk The Friedländer annulation is a classic and straightforward method for synthesizing quinolines. acgpubs.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone.

In this context, 2-acetyl-5-bromothiophene can serve as the α-methylene ketone component. By reacting it with various ortho-aminoaryl ketones or aldehydes in the presence of a catalyst, a range of substituted quinolines featuring a 5-bromothiophen-2-yl group can be synthesized. acgpubs.org For instance, the reaction between 2-aminoacetophenone (B1585202) and 2-acetyl-5-bromothiophene would yield a 2-(5-bromothiophen-2-yl)-4-methylquinoline. The reaction conditions can be optimized using various catalysts, such as chloramine-T, to achieve high yields. acgpubs.org The resulting quinoline derivatives are valuable intermediates for more complex materials, including polyquinolines. core.ac.uk

| Reactant 1 (o-aminoaryl ketone) | Reactant 2 (α-methylene ketone) | Conditions | Product Type | Ref |

| 2-Aminoacetophenone | 2-Acetyl-5-bromothiophene | Chloramine-T, Acetonitrile, Reflux | 2-(5-Bromothiophen-2-yl)-4-methylquinoline | acgpubs.org |

| 2-Aminobenzophenone | 2-Acetyl-5-bromothiophene | Chloramine-T, Acetonitrile, Reflux | 2-(5-Bromothiophen-2-yl)-4-phenylquinoline | acgpubs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.